REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1>O>[Na+:5].[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][S:1]([O-:4])(=[O:3])=[O:2])=[CH:10][CH:9]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].CC1=CC=C(C=C1)CS(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 60 mmol | |
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |